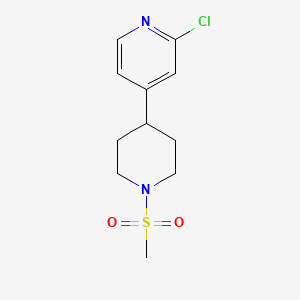

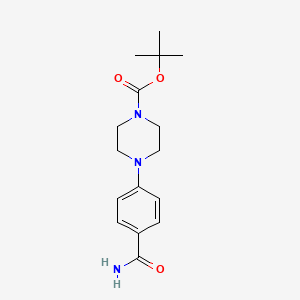

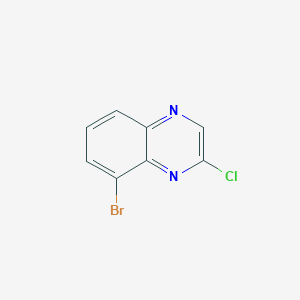

2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine

Overview

Description

2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine, also known as 2C-P, is an analog of the phenethylamine class of compounds with a variety of applications in scientific research. 2C-P has been studied for its potential use in a variety of areas, including as a hallucinogenic drug, a research chemical, and an antidepressant.

Scientific Research Applications

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

- Pinacol boronic esters are highly valuable building blocks in organic synthesis .

- In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .

- Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Paired with a Matteson–CH 2 –homologation, our protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Pharmaceutical Industry

Organic Synthesis

- A novel GPR119 agonist HD0471042 has been discovered .

- This compound has shown potential in attenuating type 2 diabetes mellitus .

- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .

- Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Antidiabetic Clinical Candidate Targeting GPR119

Anticancer, Antiviral, Antimalarial, Antimicrobial, Antifungal, Antihypertension, Analgesic, Anti-inflammatory, Anti-Alzheimer, Antipsychotic and/or Anticoagulant Agents

Synthesis of Biologically Active Compounds

Synthesis of 1-dethia-3-aza-1-carba-2-oxacephem

- Pinacol boronic esters are highly valuable building blocks in organic synthesis .

- Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported, utilizing a radical approach .

- This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

- The Barton photochemical reaction has been applied in the synthesis of 1-dethia-3-aza-1-carba-2-oxacephem .

- This compound is a novel agent against resistant pathogenic microorganisms .

- Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Pinacol boronic esters are highly valuable building blocks in organic synthesis .

- Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported, utilizing a radical approach .

Catalytic Protodeboronation of Pinacol Boronic Esters

Synthesis of 1-dethia-3-aza-1-carba-2-oxacephem

Synthesis of Biologically Active Compounds

Pharmaceutical Industry

Organic Synthesis

Antidiabetic Clinical Candidate Targeting GPR119

properties

IUPAC Name |

2-chloro-4-(1-methylsulfonylpiperidin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2S/c1-17(15,16)14-6-3-9(4-7-14)10-2-5-13-11(12)8-10/h2,5,8-9H,3-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNHXSZWHALMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}pyrrolidine-1-carboxylate](/img/structure/B1444450.png)

![1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol](/img/structure/B1444459.png)

![5,7-Dichloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1444469.png)